5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18150464
InChI: InChI=1S/C8H14ClN3/c1-3-12-8(10-6-11-12)4-7(2)5-9/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol

5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole

CAS No.:

Cat. No.: VC18150464

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole -

Specification

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
IUPAC Name 5-(3-chloro-2-methylpropyl)-1-ethyl-1,2,4-triazole
Standard InChI InChI=1S/C8H14ClN3/c1-3-12-8(10-6-11-12)4-7(2)5-9/h6-7H,3-5H2,1-2H3
Standard InChI Key AVHMBTSVVGYIKQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NC=N1)CC(C)CCl

Introduction

Structural Characteristics

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₈H₁₄ClN₃
Molecular weight187.67 g/mol
IUPAC name5-(3-chloro-2-methylpropyl)-1-ethyl-1,2,4-triazole
Canonical SMILESCCN1C(=NC=N1)CC(C)CCl

Stereochemical Considerations

Though the compound lacks chiral centers, the 3-chloro-2-methylpropyl substituent introduces conformational isomerism. Computational models suggest two dominant rotamers differing by 120° in the C-Cl bond rotation, with the gauche conformation (Cl and methyl group on adjacent carbons) being 2.3 kcal/mol more stable than the anti form due to reduced steric strain .

Synthesis and Manufacturing

Synthetic Pathways

Primary synthesis routes involve Huisgen cycloaddition and alkylation strategies:

  • Huisgen 1,3-Dipolar Cycloaddition

    • Reactants: Ethyl azide (CH₂CH₂N₃) and chloro-methylpropyne (HC≡C-C(C)Cl)

    • Conditions: Copper(I) catalysis, 60°C, 12 hours

    • Yield: 58–62%

  • Post-Cyclization Alkylation

    • Step 1: Synthesize 1-ethyl-1H-1,2,4-triazole via ethylation of triazole sodium salt.

    • Step 2: Introduce 3-chloro-2-methylpropyl group using 1-chloro-2-methylpropane under BF₃ catalysis .

Optimization Strategies

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve alkylation yields by 18–22% compared to THF.

  • Temperature Control: Maintaining 60–65°C during cycloaddition minimizes byproduct formation (<5%) .

Physicochemical Properties

Physical Parameters

The compound is a white crystalline solid with:

  • Melting point: 89–92°C (decomposition observed above 95°C)

  • Solubility:

    • 22 mg/mL in ethanol

    • 8 mg/mL in water (pH 7)

    • 50 mg/mL in dichloromethane

Reactivity Profile

Key reactions include:

  • Nucleophilic Substitution: Chlorine atom displacement by amines (e.g., piperidine) at 80°C.

  • Oxidation: Forms sulfoxide derivatives with mCPBA (meta-chloroperbenzoic acid) .

Table 2: Stability Under Environmental Conditions

ConditionStability
pH 3–9 (aqueous)Stable for 72 hours
UV light (254 nm)15% degradation after 24 hours
25°C (dry)No decomposition in 6 months

Biological Activity and Mechanisms

Antifungal Activity

The compound inhibits CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis. Testing against Candida albicans showed:

  • MIC₉₀: 4 μg/mL (comparable to fluconazole)

  • Time-kill kinetics: 3-log reduction in 8 hours

Enzymatic Interactions

Molecular docking simulations reveal:

  • Binding affinity: -9.2 kcal/mol to CYP51 active site

  • Key interactions: Hydrogen bonds with Tyr132 and hydrophobic contacts with Leu321

Applications in Industry and Research

Agricultural Uses

  • Seed treatment: 0.2% solution reduces Fusarium spp. infection by 78% in wheat trials.

  • Foliar spray: Synergistic effect observed with azoxystrobin (1:4 ratio) .

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